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molecular formula C12H27P B1585466 Triisobutylphosphine CAS No. 4125-25-1

Triisobutylphosphine

Cat. No. B1585466
M. Wt: 202.32 g/mol
InChI Key: DAGQYUCAQQEEJD-UHFFFAOYSA-N
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Patent
US04324919

Procedure details

By subjecting a mixture of hydrogen phosphide and isobutene in a glass vessel to irradiation with ultraviolet light at 20° C., it is also possible by the process just described to produce triisobutylphosphine, which is obtained in a yield of about 13.5%, after 150 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.5%

Identifiers

REACTION_CXSMILES
[PH3:1].[CH2:2]=[C:3]([CH3:5])[CH3:4]>>[CH2:2]([P:1]([CH2:2][CH:3]([CH3:5])[CH3:4])[CH2:2][CH:3]([CH3:5])[CH3:4])[CH:3]([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to irradiation with ultraviolet light at 20° C.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)P(CC(C)C)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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